(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the piperidine ring.
Introduction of the chloropyridinyl group: This step involves the reaction of the piperidine derivative with 3-chloropyridine under suitable conditions to introduce the chloropyridinyl group.
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the furan ring.
Coupling of the furan and piperidine derivatives: This step involves the coupling of the furan and piperidine derivatives under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: This compound is similar in structure but contains a bromine atom instead of a chlorine atom.
(E)-1-(4-((3-fluoropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: This compound is similar in structure but contains a fluorine atom instead of a chlorine atom.
Uniqueness
(E)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the chloropyridinyl group, which imparts specific chemical properties and biological activity. This uniqueness makes the compound valuable for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-15-12-19-8-5-16(15)23-14-6-9-20(10-7-14)17(21)4-3-13-2-1-11-22-13/h1-5,8,11-12,14H,6-7,9-10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAQNQNQWFSNSG-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.